N-(4-{[2-(trifluoroacetyl)hydrazino]carbonyl}phenyl)butanamide N-(4-{[2-(trifluoroacetyl)hydrazino]carbonyl}phenyl)butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1029529
InChI: InChI=1S/C13H14F3N3O3/c1-2-3-10(20)17-9-6-4-8(5-7-9)11(21)18-19-12(22)13(14,15)16/h4-7H,2-3H2,1H3,(H,17,20)(H,18,21)(H,19,22)
SMILES: CCCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C(F)(F)F
Molecular Formula: C13H14F3N3O3
Molecular Weight: 317.26 g/mol

N-(4-{[2-(trifluoroacetyl)hydrazino]carbonyl}phenyl)butanamide

CAS No.:

Cat. No.: VC1029529

Molecular Formula: C13H14F3N3O3

Molecular Weight: 317.26 g/mol

* For research use only. Not for human or veterinary use.

N-(4-{[2-(trifluoroacetyl)hydrazino]carbonyl}phenyl)butanamide -

Specification

Molecular Formula C13H14F3N3O3
Molecular Weight 317.26 g/mol
IUPAC Name N-[4-[[(2,2,2-trifluoroacetyl)amino]carbamoyl]phenyl]butanamide
Standard InChI InChI=1S/C13H14F3N3O3/c1-2-3-10(20)17-9-6-4-8(5-7-9)11(21)18-19-12(22)13(14,15)16/h4-7H,2-3H2,1H3,(H,17,20)(H,18,21)(H,19,22)
Standard InChI Key LATLWTVJXMUOJU-UHFFFAOYSA-N
SMILES CCCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C(F)(F)F
Canonical SMILES CCCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C(F)(F)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator